molecular formula C12H12BrNS B13275010 N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline

Cat. No.: B13275010
M. Wt: 282.20 g/mol
InChI Key: PARYJTYCECPEED-UHFFFAOYSA-N
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Description

N-[(3-Bromothiophen-2-yl)methyl]-2-methylaniline (CAS 1250061-79-0) is a brominated organosulfur compound featuring an aniline moiety and a thiophene ring, serving as a versatile synthetic intermediate in organic chemistry and drug discovery. This compound is structurally characterized by a methylaniline group linked to a 3-bromothiophene scaffold, making it a valuable precursor for the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions, such as Suzuki reactions . Its molecular framework allows for further functionalization, enabling researchers to incorporate various electron-donating or electron-withdrawing groups to modulate chemical and physical properties . The compound's imine-based analogues have been explored for their potential in materials science, including the development of nonlinear optical materials, which are critical for advancements in imaging systems and optical computing . In pharmacological research, derivatives of this core structure are investigated for a range of biological activities, as imine-containing compounds are known for their antifungal, antibacterial, anticancer, and antioxidant properties . Density functional theory (DFT) studies on related structures provide insights into their frontier molecular orbitals, chemical reactivity, and molecular electrostatic potential, aiding in the rational design of novel compounds with tailored functionalities . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline

InChI

InChI=1S/C12H12BrNS/c1-9-4-2-3-5-11(9)14-8-12-10(13)6-7-15-12/h2-7,14H,8H2,1H3

InChI Key

PARYJTYCECPEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of 3-bromothiophene-2-carbaldehyde with 2-methylaniline, followed by reduction or further functionalization steps. The key step is the formation of the N-aryl linkage through imine formation and subsequent reduction to the corresponding amine.

Detailed Synthetic Procedures

Condensation of 3-Bromothiophene-2-carbaldehyde with 2-Methylaniline
  • Reagents: 3-bromothiophene-2-carbaldehyde and 2-methylaniline.
  • Conditions: Typically conducted in the presence of glacial acetic acid as a catalyst.
  • Outcome: Formation of the imine intermediate (Schiff base), specifically (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, in excellent yields (~94%).

This step is crucial as it sets the stage for subsequent transformations such as Suzuki cross-coupling or reduction.

Reduction of the Imine to the Corresponding Amine
  • Reagents: Triethylsilane (Et3SiH) as the hydride source and trifluoroacetic acid (TFA) as the acid catalyst.
  • Solvent: Dry dichloromethane (DCM).
  • Conditions: Reactions performed at 0 °C to room temperature for 2.5 to 3.5 hours.
  • Yields: Vary depending on conditions, with reported yields ranging from 6% to 41% over one or two steps.
Entry Et3SiH (equiv) TFA (equiv) Temperature Time (h) Yield (%) Notes
1 10 10 0 °C 3.5 30 Over 2 steps
2 2.5 13 Room temp 2.5 34 Over 2 steps
3 2.5 13 Room temp 2.5 41 Over 1 step (pure imine)
4 10 13 0 °C to RT 72 6 One-pot procedure
5 0 13 0 °C 3.5 6 No hydride source

The data indicate that moderate equivalents of triethylsilane and TFA at room temperature optimize the yield of the amine product.

Suzuki Cross-Coupling for Analog Synthesis

While the direct synthesis of this compound involves condensation and reduction, related derivatives are often synthesized via Suzuki cross-coupling reactions starting from the imine intermediate.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield Range (%) Notes
Imine formation 3-bromothiophene-2-carbaldehyde + 2-methylaniline, glacial acetic acid ~94 Excellent yield of imine intermediate
Reduction to amine Et3SiH, TFA, dry DCM, 0 °C to RT 6–41 Optimal with 2.5 equiv Et3SiH, 13 equiv TFA
Suzuki cross-coupling (derivatives) Pd(PPh3)4, K3PO4, 1,4-dioxane, 90 °C 33–46 For substituted analogs
Aryne hydrothiolation (building blocks) o-Silylaryl triflates, potassium xanthate Excellent Regioselective synthesis of bromothiophene precursors

Research Findings and Analysis

  • The condensation of 3-bromothiophene-2-carbaldehyde with 2-methylaniline is highly efficient, providing a reliable route to the imine intermediate.
  • Reduction using triethylsilane and trifluoroacetic acid is sensitive to reagent ratios and temperature, with room temperature and moderate equivalents favoring higher yields.
  • Suzuki cross-coupling reactions enable the diversification of the thiophene moiety, expanding the utility of the compound in material sciences.
  • Aryne chemistry offers an alternative synthetic route to bromothiophene derivatives, facilitating access to complex substituted thiophenes without regioisomer issues.
  • Density Functional Theory (DFT) studies on related analogs provide insight into electronic properties, which may influence reactivity and application potential.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring.

    Substitution: The bromine atom on the thiophene ring can be substituted with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the synthesis and applications related to compounds similar to "N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline":

Synthesis and Reactions

  • (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: This compound can be synthesized in high yield through a reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid .
  • Suzuki Cross-Coupling: The bromo groups on the thiophene and/or aryl rings can be substituted via Suzuki cross-coupling reactions using boronic acids . For example, Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids can yield monosubstituted and bisubstituted products . The bromo group on the aryl moiety is preferentially substituted in this reaction .

Analogues and Related Compounds

  • (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline: This is synthesized from the reaction of 4-bromo-2-methylaniline with 4-bromothiophene-2-carbaldehyde using glacial acetic acid . It can undergo Suzuki reactions with boronic acids to form thiophene-based imines .
  • N-[(3-Bromothiophen-2-yl)methyl]aniline: This compound can be prepared from 3-bromothiophene-2-carboxaldehyde .

Potential Applications
While the provided search results do not explicitly detail specific applications of "this compound," the information available suggests potential uses in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of drug candidates, particularly through Suzuki coupling to introduce structural diversity .
  • Materials Science: As a building block for creating novel organic materials with specific electronic or optical properties .
  • Coordination Chemistry: The presence of bromo and nitrogen-containing groups could allow for the creation of complexes with various metals .

Relevant Reactions

  • Schiff base formation: 3-amino- and 4-amino-1,2,4-triazoles can be used to synthesize Schiff bases .
  • Synthesis of Nilotinib and Imatinib: Key intermediates are synthesized through reactions involving substituted benzoic acids and pyrimidine derivatives .

Additional Notes

  • The search results mention the use of magnetic resonance imaging (MRI) in various contexts, such as evaluating tissue injury and monitoring treatment response in arthritis and stroke . While not directly related to the specific compound, this highlights the broader applicability of chemical compounds in medical research and diagnostics.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The bromine atoms in N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline enable regioselective Suzuki couplings. In analogs like 3b, the aryl bromine is more reactive than the thiophene bromine due to stronger Pd(0) coordination at the aryl site . For example, coupling 3b with aryl boronic acids yielded monosubstituted products (5a–5d) in 33–40% yields, while bisubstituted analogs (6a–6d) formed in 31–46% yields .

Physical and Chemical Properties

  • Melting Points : The imine analog 5d melts at 196–197°C , while N-[(3-bromothiophen-2-yl)methyl]aniline (3h) is a liquid at room temperature . The target compound’s methyl group may increase crystallinity, raising its melting point relative to 3h.
  • Solubility : Bulky substituents (e.g., bromine, methyl) typically reduce solubility in polar solvents. For instance, polyimides derived from 2-methylaniline exhibit solubility in polar aprotic solvents , suggesting the target compound may follow similar trends.

Biological Activity

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and research findings.

Structural Characteristics

The compound features a bromothiophene moiety linked to a methylaniline structure, with a molecular formula of C12H12BrN and a molecular weight of approximately 282.20 g/mol. The presence of the bromine atom in the thiophene ring enhances its electron-withdrawing properties, which can influence its reactivity and interactions with biological targets.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been investigated for various pharmacological effects. These include:

  • Anticancer Activity : Compounds similar to this compound have shown potential as anti-cancer agents. For example, derivatives of thiophene have been reported to exhibit significant antiproliferative effects against cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell growth .
  • Antibacterial Properties : Studies on related compounds indicate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the potential of thiophene-based compounds in combating bacterial infections .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The bromothiophene group may enhance binding affinity due to its unique electronic properties.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential applications:

Compound Name Structural Features Biological Activity
4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylanilineSimilar bromothiophene structureAnticancer activity against HeLa cells
N-(3,4-Dibromothiophen-2-yl)methylamineTwo bromine substituentsEnhanced reactivity; antibacterial activity
1-(5-Bromothiophen-2-yl)-N-methylmethanamineMethyl substitutionModerate antiproliferative effects

This table illustrates how variations in substitution patterns can influence the biological properties of thiophene derivatives.

Case Studies

  • Antiproliferative Studies : In vitro studies have shown that certain thiophene derivatives exhibit strong antiproliferative effects against various cancer cell lines. For instance, a study found that a related compound had an IC50 value of less than 25 μM against HepG2 and MCF-7 cell lines, indicating significant potential for development as an anticancer agent .
  • Antibacterial Efficacy : Research on related compounds has revealed promising antibacterial properties. One study reported that a derivative exhibited MIC values of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, suggesting that modifications in the thiophene structure can enhance antibacterial efficacy .

Q & A

Q. Table 1: Synthetic Optimization

ParameterOptimal RangeYield (%)Reference
Catalyst (AcOH)1–2 equiv.88–94
Reaction Time4–6 hours85–90
Post-PurificationFCC (SiO₂)>95% purity

Advanced: How can density functional theory (DFT) elucidate the electronic and structural properties of this compound derivatives?

Methodological Answer:
DFT studies on analogous imine derivatives (e.g., (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline ) reveal:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5–4.0 eV) indicate moderate reactivity, suitable for charge-transfer applications .
  • Molecular Electrostatic Potential (MESP) : Electron-deficient regions at bromine and thiophene moieties suggest nucleophilic attack sites .
  • Reactivity Descriptors : Ionization energy (I) and electron affinity (A) values correlate with experimental redox behavior in cross-coupling reactions .

Q. Table 2: DFT Parameters for Derivatives

DerivativeHOMO (eV)LUMO (eV)η (eV)Reference
5a (R = -OCH₃)-5.2-1.81.7
6b (R = -NO₂)-5.8-2.11.85

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR confirms imine formation (δ 8.3–8.5 ppm for CH=N) and aromatic proton splitting patterns .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 327.98 for C₁₂H₁₁BrN₂S) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. enol-imine) and confirms planarity of the π-conjugated system .

Advanced: How can researchers address contradictions in reaction outcomes, such as unexpected by-products during synthesis?

Methodological Answer:
Contradictions often arise from competing reaction pathways. For example, during the synthesis of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , a by-product formed due to:

  • Tautomerization : Keto-amine tautomers dominate over enol forms under acidic conditions .
  • Intermolecular Hydrogen Bonding : Stabilizes centrosymmetric dimers, altering crystallization pathways .

Q. Mitigation Strategies :

  • Monitor reaction progress via TLC or in-situ IR.
  • Adjust pH or solvent polarity to favor desired intermediates.

Advanced: What strategies optimize Suzuki cross-coupling reactions for derivatizing this compound?

Methodological Answer:
Key parameters for coupling with boronic acids (e.g., PhB(OH)₂ ):

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%) in toluene/ethanol mixtures.
  • Base : K₃PO₄ (3 equiv.) enhances transmetalation efficiency .
  • Temperature : 90°C achieves moderate yields (31–46% for bisubstituted products) .

Q. Table 3: Cross-Coupling Optimization

Boronic AcidProduct TypeYield (%)Reference
4-MeO-C₆H₄-B(OH)₂ Monosubstituted40
3-NO₂-C₆H₄-B(OH)₂ Bisubstituted46

Basic: What are the stability and storage considerations for this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring .
  • Moisture : Use molecular sieves in anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the imine bond .

Advanced: How does steric and electronic modulation of the thiophene ring influence biological or material applications?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., -Br at C3) hinder π-stacking in organic semiconductors but enhance antimicrobial activity by disrupting cell membranes .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) lower HOMO levels, improving charge transport in OLEDs .

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